Naphthalene, octadecyl-
Description
Contextualization within Substituted Naphthalene (B1677914) Chemistry
Naphthalene, octadecyl- is a member of the broader class of substituted naphthalenes, which are derivatives of the parent polycyclic aromatic hydrocarbon, naphthalene. The chemistry of substituted naphthalenes is rich and varied, with the nature and position of the substituent group or groups profoundly influencing the molecule's physical and chemical properties. google.comtandfonline.comrsc.org
The introduction of an octadecyl group (C₁₈H₃₇) onto the naphthalene ring introduces several key features:
Steric and Electronic Effects: The long octadecyl chain exerts significant steric hindrance, which can influence the regioselectivity of further chemical transformations on the naphthalene core. nih.gov Electronically, alkyl groups are weakly electron-donating through an inductive effect, which can slightly activate the aromatic ring towards electrophilic substitution compared to unsubstituted naphthalene. masterorganicchemistry.com However, this electronic effect is generally considered modest in comparison to the pronounced impact of the chain on the molecule's physical properties. mdpi.com
Influence on Reactivity: The presence of the long alkyl chain can modulate the reactivity of the naphthalene core. While the fundamental reactions of the aromatic system remain, such as electrophilic substitution and oxidation/reduction, the octadecyl group can influence reaction rates and product distributions. google.com For instance, in reactions like the alkylation of naphthalene with long-chain olefins, the choice of catalyst and reaction conditions is crucial to control the degree and position of substitution. google.com
Amphiphilic Nature: The covalent linkage of a hydrophobic octadecyl tail to a more polarizable aromatic naphthalene head imparts an amphiphilic character to the molecule. ontosight.ai This dual nature is central to its self-assembly properties and its utility in applications such as surfactants and detergents. ontosight.ai
The synthesis of Naphthalene, octadecyl- can be achieved through various established methods for C-C bond formation on aromatic rings. A common approach is the Friedel-Crafts alkylation of naphthalene with an octadecyl-containing electrophile, such as an octadecyl halide or olefin, in the presence of a Lewis acid or solid acid catalyst like a zeolite. evitachem.com The choice of catalyst and reaction conditions can influence the isomeric distribution of the product (e.g., 1-octadecylnaphthalene vs. 2-octadecylnaphthalene). google.com
Significance in Contemporary Chemical Synthesis and Materials Science
The unique combination of a rigid aromatic core and a flexible long alkyl chain makes Naphthalene, octadecyl- a valuable component in the design and synthesis of advanced materials. Its significance is particularly evident in the fields of liquid crystals and functional organic materials.
Liquid Crystals: Substituted naphthalenes, including those with long alkyl chains like the octadecyl group, are of considerable interest as components in liquid crystal formulations. issuu.com The rigid naphthalene unit can act as a mesogenic core, promoting the formation of liquid crystalline phases, while the flexible alkyl chain provides fluidity and influences the phase transition temperatures. lookchem.com The incorporation of Naphthalene, octadecyl- and its derivatives can be used to tune the physical properties of liquid crystal mixtures, such as their clearing points and viscoelastic properties, which are critical for their application in display technologies. aps.orgresearchgate.net
Functional Organic Materials: The self-assembly properties endowed by the octadecyl chain are crucial for the development of ordered molecular architectures. In the realm of organic electronics, the deposition of thin films of naphthalene derivatives onto surfaces like octadecyltrichlorosilane (B89594) (OTS) modified silicon wafers is a key step in the fabrication of organic field-effect transistors (OFETs). rsc.org The long alkyl chain can facilitate the solution-processing of these materials and influence the molecular packing in the solid state, which in turn affects charge transport properties. mdpi.com Research has shown that the length and nature of alkyl side chains on aromatic cores can significantly impact the performance of such electronic devices.
Furthermore, the amphiphilic nature of Naphthalene, octadecyl- makes it a candidate for applications in the formulation of surfactants and as a component in drug delivery systems, where it can form micelles or other aggregates to encapsulate active molecules. ontosight.ai
Below is a table summarizing some of the key properties and applications of Naphthalene, octadecyl-.
| Property/Application | Description |
| Molecular Formula | C₂₈H₄₄ |
| Molecular Weight | 380.66 g/mol |
| General Appearance | Can range from a liquid to a solid depending on the specific isomer and purity. |
| Solubility | Generally soluble in non-polar organic solvents and poorly soluble in water. ontosight.ai |
| Key Structural Features | Fused aromatic naphthalene core with a long C₁₈ aliphatic chain. |
| Primary Synthesis Route | Friedel-Crafts alkylation of naphthalene with an octadecyl-containing reagent. evitachem.com |
| Materials Science Applications | Component in liquid crystal mixtures, organic semiconductors, and phase change materials. issuu.comrsc.org |
| Other Potential Applications | Surfactants, detergents, and as a hydrophobic component in drug delivery systems. ontosight.ai |
Overview of Research Trajectories and Key Disciplines
The investigation into Naphthalene, octadecyl- and related long-chain substituted aromatic compounds is an active and multidisciplinary field of research. The primary disciplines driving the exploration of this compound are organic synthesis, materials science, and physical chemistry.
Key Research Trajectories:
Novel Synthesis and Functionalization: Organic chemists continue to develop more efficient and selective methods for the synthesis of specifically substituted naphthalenes. nih.gov Research is also focused on the further functionalization of the Naphthalene, octadecyl- scaffold to introduce additional properties, such as photo- or electro-activity, for the creation of more complex functional molecules.
Advanced Materials Development: A major research thrust is the incorporation of Naphthalene, octadecyl- into novel functional materials. e-bookshelf.de This includes its use in:
Liquid Crystals: Designing new liquid crystalline materials with tailored properties for next-generation displays and sensors. aps.org
Organic Electronics: Investigating its role in the performance of organic thin-film transistors and other electronic devices. rsc.org
Phase Change Materials (PCMs): Exploring its potential for thermal energy storage applications due to the phase transitions associated with the long alkyl chain.
Supramolecular Chemistry and Self-Assembly: Physical chemists and materials scientists are studying the self-assembly behavior of Naphthalene, octadecyl- in solution and on surfaces. Understanding how these molecules organize themselves is crucial for controlling the structure and function of the resulting materials at the nanoscale.
Key Disciplines:
Organic Chemistry: Focuses on the synthesis, purification, and characterization of Naphthalene, octadecyl- and its derivatives.
Materials Science and Engineering: Explores the application of this compound in the creation of new materials with specific functional properties.
Physical Chemistry: Investigates the fundamental physical properties of the molecule, including its phase behavior, photophysics, and interactions in different environments.
Chemical Engineering: Addresses the scale-up of synthesis processes and the formulation of products containing Naphthalene, octadecyl-, such as lubricants and surfactants. issuu.com
The ongoing research into Naphthalene, octadecyl- highlights its role as a versatile molecular building block. The interplay between its aromatic and aliphatic components continues to provide a rich platform for scientific discovery and technological innovation.
Properties
CAS No. |
56388-48-8 |
|---|---|
Molecular Formula |
C28H44 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-octadecylnaphthalene |
InChI |
InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3 |
InChI Key |
DKTSRTYLZGWAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Octadecylnaphthalene
Alkylation Pathways for Octadecyl Group Incorporation onto Naphthalene (B1677914) Cores
The attachment of a long alkyl chain, such as an octadecyl group, to a naphthalene nucleus is a pivotal step in synthesizing octadecylnaphthalene. This process is primarily achieved through alkylation reactions, each with its own set of methodologies and challenges.
Friedel-Crafts Type Alkylation in Naphthalene Systems
The Friedel-Crafts reaction is a fundamental method for the alkylation of aromatic compounds, including naphthalene. libretexts.org This electrophilic aromatic substitution involves reacting naphthalene with an alkylating agent in the presence of a catalyst. For the synthesis of octadecylnaphthalene, typical alkylating agents include long-chain alkyl halides, alcohols, or olefins. google.comgoogle.com
Common alkylating agents for this purpose are 1-octadecene (B91540) or octadecyl chloride. google.comresearchgate.net The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) and stannic chloride (SnCl₄), or solid acid catalysts like acidic clays (B1170129) and zeolites. google.comgoogle.comacs.org The catalyst assists in generating a carbocation or a polarized complex from the alkylating agent, which then attacks the electron-rich naphthalene ring. libretexts.org
The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and the resulting product distribution. For instance, zeolite catalysts, particularly ultra-stable Y (USY) zeolites, are often employed in industrial settings to enhance selectivity and yield while allowing for easier catalyst recovery and reuse. google.comrsc.org
Table 1: Representative Conditions for Friedel-Crafts Alkylation of Naphthalene
| Alkylating Agent | Catalyst | Temperature | Reaction Time | Reference |
|---|---|---|---|---|
| C₁₄-C₁₈ Olefins | USY Zeolite | 150°C - 225°C | 4 - 24 hours | google.com |
| Alkyl Halides | Aluminum Chloride (AlCl₃) | Variable | Variable | google.comnumberanalytics.com |
| tert-Butanol | H-Mordenite Zeolite | 140°C - 220°C | Variable | psu.edu |
| a-Olefin | Lewis Acids (e.g., AlCl₃, FeCl₃) or Protic Acids (e.g., H₂SO₄) | 0°C - 180°C | 1 - 5 hours | google.com |
Multi-Step Synthetic Sequences Employing Octadecyl Reagents
Beyond direct alkylation, multi-step synthetic strategies provide alternative pathways to octadecylnaphthalene, often allowing for greater control over the final structure. vapourtec.com These sequences involve creating the desired molecule through a series of distinct chemical reactions. udel.eduodinity.com
One documented approach involves an initial Friedel-Crafts acylation followed by a reduction. For example, the methyl ether of α-naphthol can be condensed with stearyl chloride to produce 1-methoxy-4-stearoylnaphthalene. Subsequent Clemmenson reduction of the keto group effectively converts it to an alkyl chain, yielding 1-methoxy-4-octadecyl-naphthalene. ias.ac.in This method circumvents some of the regioselectivity issues associated with direct alkylation.
Another multi-step strategy involves building functionalized naphthalene structures first. For instance, 1,4,5,8-naphthalenetetracarboxylic dianhydride can be reacted with n-octadecylamine. researchgate.netacs.org This condensation reaction, often accelerated by microwave assistance, predominantly forms an octadecyl naphthalene monoimide, which serves as a versatile intermediate for further chemical elaboration. researchgate.netacs.org
Challenges in Regioselective Octadecylation of Naphthalene
A significant challenge in the synthesis of octadecylnaphthalene is controlling the position of substitution on the naphthalene ring, a concept known as regioselectivity. researchgate.netnih.gov The naphthalene core has two distinct positions for electrophilic substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).
The distribution between α- and β-isomers is highly dependent on several factors:
Steric Hindrance: The use of bulky alkylating agents, such as those required to form an octadecyl group, generally favors substitution at the less sterically hindered β-position. stackexchange.com This is due to the steric interaction between the large incoming alkyl group and the hydrogen atom at the adjacent peri-position (e.g., the C8 hydrogen for a C1 substitution). stackexchange.com
Reaction Conditions: The α/β isomer ratio can be manipulated by altering reaction conditions like temperature, solvent, and reaction time. stackexchange.compsu.edu Often, substitution at the α-position is kinetically favored (occurs faster at lower temperatures), while the β-substituted product is thermodynamically more stable (favored at higher temperatures or longer reaction times, allowing for isomerization). acs.org
Catalyst Choice: The type of catalyst plays a crucial role in directing the substitution. Shape-selective catalysts like zeolites (e.g., H-Mordenite, HZSM-5, USY) can be used to preferentially form specific isomers, such as the 2,6-dialkylnaphthalene, by utilizing the constraints of their pore structures. google.comrsc.orgpsu.edu
The difficulty in controlling regioselectivity often leads to the formation of complex isomer mixtures that require extensive purification. psu.edu
Derivatization Strategies for Functionalized Octadecylnaphthalene Scaffolds
Once the octadecylnaphthalene scaffold is synthesized, it can be further modified to introduce new functional groups, thereby tuning its chemical and physical properties for specific applications. These derivatizations can target either the aromatic naphthalene core or the aliphatic octadecyl side chain.
Post-Octadecylation Functionalization of the Naphthalene Moiety
The naphthalene ring of octadecylnaphthalene remains susceptible to further electrophilic aromatic substitution, allowing for the introduction of various functional groups.
A prominent example of post-octadecylation functionalization is sulfonation. Alkylnaphthalenes can be reacted with sulfonating agents like sulfuric acid or chlorosulfonic acid to introduce one or more sulfonic acid (-SO₃H) groups onto the naphthalene core. google.comsmolecule.com This reaction produces alkylnaphthalene polysulfonates, which are valuable as surfactants and dispersants. smolecule.comgoogle.com The synthesis typically involves sulfonating the pre-formed alkylnaphthalene, followed by neutralization with a base to generate the sulfonate salt. google.com
Other functional groups can also be introduced. For example, naphthalimide derivatives, which are synthesized from naphthalic anhydride, can be easily modified at the naphthalene core, typically at the C4 position, through nucleophilic substitution reactions. rsc.org While specific examples starting from octadecylnaphthalene are less common, the principles suggest that the aromatic core can be a site for further chemical engineering. researchgate.net
Chemical Modifications of the Octadecyl Side Chain
The long, saturated octadecyl side chain, while generally less reactive than the aromatic core, can also be chemically modified. The reactions are characteristic of alkanes.
One significant transformation is dealkylation , which involves the cleavage or cracking of the alkyl chain from the naphthalene ring. This process can be carried out over solid acid catalysts and is relevant in hydrocracking processes in the petroleum industry to convert heavy oils into lighter fractions. tottori-u.ac.jp
While the literature does not extensively detail a wide range of specific modifications for the octadecyl chain on naphthalene, standard alkane functionalization reactions are theoretically possible. These could include free-radical halogenation to introduce a halide, which can then serve as a handle for subsequent nucleophilic substitution reactions to introduce groups like amines, hydroxyls, or nitriles. However, such multi-step modifications on the side chain of octadecylnaphthalene are not widely reported and would present challenges in terms of selectivity and control. Derivatization strategies are more commonly focused on enhancing properties through the introduction of polar functional groups, as seen in the analysis of long-chain free fatty acids where derivatization improves detection sensitivity. researchgate.net
Green Chemistry Approaches in Octadecylnaphthalene Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pjoes.comsemanticscholar.org In the context of octadecylnaphthalene synthesis, this translates to developing methodologies that are more environmentally benign than traditional routes, which often employ harsh catalysts like aluminum chloride (AlCl3) and hydrofluoric acid (HF). researchgate.net
The use of water as a solvent in chemical reactions is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. pjoes.com While octadecylnaphthalene is hydrophobic, recent research has explored aqueous-phase synthesis for related compounds. ontosight.ai For instance, the development of water-soluble catalysts and biphasic systems allows for reactions to occur at the interface of aqueous and organic phases. nih.gov This approach facilitates catalyst recovery and product separation. nih.gov A patent for the synthesis of propylbenzene (B89791) from toluene (B28343) and ethylene (B1197577) mentions a process that involves combining the aromatic hydrocarbon with water and an alkali metal catalyst, suggesting the feasibility of aqueous involvement in alkylation reactions. google.comgoogle.com The synthesis of esters in aqueous phases using gold nanocluster catalysts has also been demonstrated, highlighting the potential for developing similar systems for naphthalene alkylation. rsc.org The development of covalent organic frameworks (COFs) in aqueous systems for the degradation of organic pollutants further showcases the expanding scope of organic synthesis in water. rsc.org
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgepa.gov Catalysis is a fundamental pillar of green chemistry, as catalysts can improve reaction rates and selectivity, leading to higher atom economy and reduced waste. nih.govmonash.edu
In the synthesis of octadecylnaphthalene, the focus has shifted from traditional homogeneous catalysts to heterogeneous solid acid catalysts, such as zeolites. researchgate.net Zeolites like HY and Hβ have been investigated for the alkylation of naphthalene and its derivatives with long-chain olefins. researchgate.netresearchgate.net These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion problems. researchgate.net Research has shown that modifying HY zeolites with cations like La³⁺ and Mg²⁺ can enhance their activity, selectivity, and stability. researchgate.net A patent describes the use of a zeolite catalyst containing cations with a radius of at least 2.5 Å for the alkylation of naphthalene with olefins having 12 to 20 carbon atoms, leading to long-chain alkyl-substituted naphthalenes. google.comgoogle.com
Ionic liquids (ILs) have also emerged as promising "green" catalysts and solvents for Friedel-Crafts alkylation reactions. researchgate.netmdpi.com They exhibit negligible vapor pressure, high thermal stability, and tunable acidity. mdpi.com For example, ethyl-containing amine chloroaluminate ionic liquids modified with HCl have been used for the alkylation of 2-methylnaphthalene (B46627) with long-chain alkenes. researchgate.net Similarly, BuPyBr-AlCl3 has shown excellent catalytic performance in the alkylation of α-methylnaphthalene with long-chain olefins, achieving high olefin conversion. mdpi.com
The following table summarizes various catalytic systems used in the alkylation of naphthalene and its derivatives, highlighting their green chemistry attributes.
| Catalyst System | Reactants | Key Findings & Green Aspects |
| HY and Hβ Zeolites | α-Methylnaphthalene, Long-chain alkenes (C11-C12) | Environmentally friendly solid acid catalysts. HY showed better performance. researchgate.net |
| Modified HY Zeolites (with La³⁺, Mg²⁺) | Naphthalene, Long-chain olefins (C11-C12) | Improved activity, selectivity, and catalyst stability. researchgate.net |
| Zeolite with large cations (e.g., hydrated NH₄⁺) | Naphthalene, Olefins (C12-C20) | Increased catalyst activity and selectivity towards mono-alkylated products. google.com |
| Ethyl-containing amine chloroaluminate Ionic Liquids | 2-Methylnaphthalene, Long-chain alkenes (C11-C12) | Environmentally friendly catalysts, easy product isolation. researchgate.net |
| BuPyBr-AlCl₃ Ionic Liquid | α-Methylnaphthalene, Long-chain olefins | High olefin conversion (>90%). mdpi.com |
| Mixed Protonic Acids (Methane sulfonic acid, P₂O₅-containing acid) | Naphthalene, α-alkene (C₄-C₁₆) | Inhibits the formation of polyalkyl naphthalenes. google.com |
Elucidation of Reaction Mechanisms in Octadecylnaphthalene Formation
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions, maximizing the yield of the desired product, and minimizing the formation of byproducts. The formation of octadecylnaphthalene primarily occurs through the Friedel-Crafts alkylation of naphthalene with an octadecyl-containing alkylating agent, typically an olefin like 1-octadecene.
The Friedel-Crafts alkylation of naphthalene is an electrophilic aromatic substitution reaction. masterorganicchemistry.com The mechanism involves the generation of a carbocation or a carbocation-like electrophile from the alkylating agent, which is facilitated by a Lewis or Brønsted acid catalyst. masterorganicchemistry.com In the case of using an alkene like 1-octadecene, the acid catalyst protonates the double bond to form a secondary carbocation.
This carbocation then attacks the electron-rich naphthalene ring. Naphthalene has two positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The initial attack of the electrophile can occur at either of these positions, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comyoutube.com The α-position is generally more reactive due to the greater stabilization of the corresponding carbocation intermediate. youtube.com However, the product distribution can be influenced by factors such as reaction temperature, catalyst, and solvent, with the β-substituted product often being the thermodynamically more stable isomer. masterorganicchemistry.com Finally, a proton is eliminated from the σ-complex to restore the aromaticity of the naphthalene ring, yielding the alkylnaphthalene product. masterorganicchemistry.com
Kinetic studies on the Friedel-Crafts acetylation of naphthalene have shown that the reaction order can differ for the α and β positions, suggesting different mechanistic pathways or rate-determining steps for substitution at these two sites. psu.edu Similar complexities can be expected in the alkylation with a long-chain olefin like octadecene.
Several side reactions can occur during the Friedel-Crafts alkylation of naphthalene, leading to the formation of undesirable byproducts. One of the most common side reactions is polyalkylation, where more than one alkyl group is introduced onto the naphthalene ring. google.com This occurs because the initial alkylnaphthalene product is often more reactive than naphthalene itself. The use of a large excess of naphthalene can help to minimize polyalkylation.
Another significant side reaction is the isomerization of the alkyl group. The initially formed secondary carbocation from 1-octadecene can rearrange to a more stable carbocation before attacking the naphthalene ring. Furthermore, the position of the alkyl group on the naphthalene ring can also isomerize under the reaction conditions, often leading to a mixture of α- and β-isomers. masterorganicchemistry.com
Oligomerization or polymerization of the olefinic alkylating agent can also occur, especially in the presence of strong acid catalysts. mdpi.com This reduces the yield of the desired monoalkylated product and can lead to the formation of tarry materials.
Finally, the reaction can also produce byproducts from the catalyst itself or from reactions with impurities in the starting materials. For instance, a patent mentions the need to contact the alkylated naphthalene with an alkali to remove acidic byproducts. google.comgoogle.com
The following table summarizes common side reactions and the byproducts formed during the alkylation of naphthalene.
| Side Reaction | Description | Common Byproducts |
| Polyalkylation | Introduction of more than one alkyl group onto the naphthalene ring. | Dialkylnaphthalenes, Trialkylnaphthalenes |
| Isomerization | Rearrangement of the alkyl group or its position on the naphthalene ring. | Isomers of octadecylnaphthalene (e.g., different attachment points of the octadecyl chain) |
| Olefin Polymerization | The alkylating agent (olefin) reacts with itself to form polymers. | Polyolefins, Tarry materials |
| Catalyst-Related Reactions | Reactions involving the catalyst or impurities. | Acidic byproducts, Catalyst deactivation products |
Advanced Analytical and Spectroscopic Characterization of Octadecylnaphthalene
Chromatographic Separation Techniques
Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For a molecule like octadecylnaphthalene, which possesses both aromatic and significant aliphatic character, specific chromatographic approaches are required for effective analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally sensitive compounds like octadecylnaphthalene. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such separations due to its applicability to a wide range of non-polar analytes. chemass.siamericanpharmaceuticalreview.com
The cornerstone of RP-HPLC is the stationary phase, which is typically nonpolar. For octadecylated analytes, stationary phases composed of octadecylsilica (ODS or C18) are the standard choice. chemass.sirdd.edu.iqlcms.cz These phases are created by chemically bonding n-octadecyl groups to the surface of silica (B1680970) gel particles.
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. chemass.si Octadecylnaphthalene, with its long, nonpolar octadecyl chain and naphthalene (B1677914) core, exhibits strong hydrophobic character. This leads to a significant interaction with the C18 stationary phase. The analytes are partitioned between the nonpolar stationary phase and a more polar mobile phase. Compounds with higher hydrophobicity, like octadecylnaphthalene, are retained longer on the column. americanpharmaceuticalreview.comnih.gov
The selection of a C18 column is a critical first step in method development. lcms.cz These columns are available in various particle sizes, pore sizes, and surface coverages, which can influence the separation's efficiency and selectivity. High-purity silica and uniform bonding coverage are essential for achieving symmetrical peaks and predictable separations. Inert stationary phases are often preferred as they minimize unwanted interactions with residual silanol groups on the silica surface, which can cause peak tailing, especially for polar or basic compounds. hplc.eu
Table 1: Common Reversed-Phase HPLC Stationary Phases
| Stationary Phase | Chemical Group | Primary Interaction Mechanism | Typical Analytes |
| Octadecylsilica (C18) | n-octadecyl | Hydrophobic (van der Waals forces) | Nonpolar to moderately polar compounds, fatty acids, PAHs |
| Octylsilica (C8) | n-octyl | Hydrophobic (van der Waals forces) | Similar to C18 but with less retention for nonpolar compounds |
| Phenyl | Phenyl | π-π interactions, hydrophobic | Aromatic compounds, compounds with double bonds |
| Cyano (CN) | Cyanopropyl | Dipole-dipole interactions, weak hydrophobic | Can be used in both reversed-phase and normal-phase modes |
The mobile phase in RP-HPLC is a critical factor that dictates the retention and resolution of the separation. phenomenex.comchromatographyonline.com It typically consists of a polar solvent, such as water, mixed with a less polar organic solvent (modifier), like acetonitrile or methanol. phenomenex.com The composition of the mobile phase is carefully adjusted to control the elution of the analyte.
Key parameters for mobile phase optimization include:
Solvent Composition and Strength: The ratio of the organic modifier to water determines the solvent strength. For octadecylnaphthalene, a high percentage of organic solvent is necessary to elute it from the C18 column in a reasonable time. Acetonitrile is often preferred due to its lower viscosity and UV transparency. phenomenex.com
pH and Buffers: The pH of the mobile phase is crucial when dealing with ionizable analytes. chromatographyonline.commastelf.com While octadecylnaphthalene itself is not typically ionizable, pH control can be important for separating it from other matrix components that might be. Buffers are used to maintain a constant pH. phenomenex.com
Gradient Elution: For complex samples containing compounds with a wide range of polarities, a single mobile phase composition (isocratic elution) may not be sufficient. mastelf.comlibretexts.org Gradient elution, where the mobile phase composition is changed during the analysis (e.g., by increasing the percentage of the organic solvent), is employed. mastelf.com This technique allows for the efficient elution of both less retained and strongly retained components, improving peak shape and reducing analysis time. phenomenex.com
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can improve peak efficiency. rdd.edu.iq
Table 2: Effect of Mobile Phase Parameters on HPLC Separation
| Parameter | Change | Effect on Retention Time | Effect on Resolution |
| Organic Solvent % | Increase | Decrease | May decrease or increase depending on the specific analytes |
| Flow Rate | Increase | Decrease | May decrease due to reduced interaction time |
| Temperature | Increase | Decrease | Can improve peak shape and efficiency, potentially increasing resolution |
| pH | Varies | Significant effect on ionizable compounds; minimal for non-ionizable analytes | Can be used to manipulate selectivity between ionizable and non-ionizable compounds |
Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose, which is the accurate and precise quantification of octadecylnaphthalene. ajpamc.com Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govresearchgate.net
The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that no interfering peaks are present at the retention time of octadecylnaphthalene.
Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area against the concentration of standard solutions, and the coefficient of determination (R²) should be close to 1. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ajpamc.comnih.gov The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10:1. ajpamc.comnih.gov
Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD). nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. nih.gov
Table 3: Typical HPLC Method Validation Parameters for Quantitative Analysis
| Validation Parameter | Acceptance Criteria | Typical Result for a Validated Method |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | Defined by linearity | 1 - 100 µg/mL |
| LOD (Signal-to-Noise) | ~3:1 | 0.1 µg/mL |
| LOQ (Signal-to-Noise) | ~10:1 | 0.3 µg/mL |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
Gas Chromatography (GC) for Volatile Octadecylnaphthalene Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile through derivatization. nih.gov While octadecylnaphthalene itself has a high boiling point, GC can be employed for its analysis, particularly when coupled with Mass Spectrometry (GC-MS) for definitive identification. mdpi.com It is especially useful for analyzing any lower molecular weight, more volatile derivatives or impurities.
In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). The separation is based on the partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. scirp.org
For alkyl naphthalenes, the choice of stationary phase is crucial. Both polar and non-polar stationary phases can be used. scirp.org A non-polar phase (like those based on polydimethylsiloxane, e.g., OV-17) would separate compounds primarily based on their boiling points. A polar stationary phase would provide additional selectivity based on specific interactions. The retention time of alkyl naphthalenes generally increases with the number of carbon atoms in the alkyl side chain. scirp.org Temperature programming, where the column temperature is increased during the run, is typically necessary to elute high-boiling compounds like octadecylnaphthalene and its derivatives in a reasonable time. semanticscholar.org
Solid-Phase Extraction (SPE) Protocols Utilizing Octadecyl-Modified Sorbents
Before chromatographic analysis, samples often require preparation to remove interfering substances and concentrate the analyte of interest. tubitak.gov.tr Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. tubitak.gov.trresearchgate.net
For extracting a nonpolar compound like octadecylnaphthalene from a polar matrix (e.g., water), a reversed-phase SPE sorbent is used. silicycle.com Octadecyl-modified silica (C18) is the most common sorbent for this purpose. tubitak.gov.trnih.gov The retention mechanism is the same as in RP-HPLC: hydrophobic interaction between the octadecyl chains on the sorbent and the nonpolar analyte.
A typical SPE protocol involves four steps:
Conditioning: The sorbent is treated with a solvent like methanol to wet the C18 chains, followed by water or a buffer to prepare the sorbent for the aqueous sample. researchgate.net
Sample Loading: The sample solution is passed through the SPE cartridge. Octadecylnaphthalene is retained on the sorbent while more polar matrix components pass through.
Washing: The sorbent is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining polar interferences.
Elution: The retained octadecylnaphthalene is eluted from the sorbent using a small volume of a strong, nonpolar organic solvent, such as acetonitrile, methanol, or hexane. This eluate is then typically evaporated and reconstituted in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
The selection of SPE cartridge size and sorbent mass depends on the sample volume and the expected concentration of the analyte. sigmaaldrich.com
Table 4: Example of a Solid-Phase Extraction (SPE) Protocol for Octadecylnaphthalene
| Step | Procedure | Purpose |
| 1. Conditioning | Pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 cartridge. | To activate the stationary phase and ensure reproducible retention. |
| 2. Sample Loading | Pass the aqueous sample containing octadecylnaphthalene through the cartridge at a slow flow rate. | To adsorb the analyte onto the C18 sorbent. |
| 3. Washing | Pass 5 mL of a 5% methanol/water solution through the cartridge. | To remove weakly bound, polar impurities. |
| 4. Elution | Pass 2 mL of acetonitrile through the cartridge to collect the analyte. | To desorb and collect the purified octadecylnaphthalene. |
Spectroscopic Identification and Structural Elucidation of Octadecylnaphthalene
The unequivocal identification and structural elucidation of octadecylnaphthalene isomers rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for differentiating between isomers of octadecylnaphthalene. creative-biostructure.commagritek.com By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise substitution pattern on the naphthalene ring can be determined.
The octadecyl group can be attached to either the alpha (1-) or beta (2-) position of the naphthalene ring, leading to two primary isomers: 1-octadecylnaphthalene and 2-octadecylnaphthalene. The electronic environment of the naphthalene protons and carbons is distinctly different for each isomer, resulting in unique NMR spectra.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the naphthalene ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the octadecyl chain resonate in the upfield region (δ 0.8-3.0 ppm). The key to isomeric differentiation lies in the chemical shifts and splitting patterns of the aromatic protons and the methylene protons of the octadecyl chain directly attached to the naphthalene ring.
For 1-octadecylnaphthalene, the proton at the 8-position experiences significant steric hindrance from the octadecyl chain, leading to a characteristic downfield shift. In contrast, the aromatic protons of 2-octadecylnaphthalene exhibit a more symmetrical pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the isomeric structure. The chemical shifts of the quaternary carbons and the carbons of the octadecyl chain, particularly the carbon atom directly bonded to the naphthalene ring, are indicative of the substitution pattern.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key signals in 1-octadecylnaphthalene and 2-octadecylnaphthalene.
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 1-Octadecylnaphthalene | Aromatic Protons: 7.3-8.1, Aliphatic Protons: 0.8-3.1 | Aromatic Carbons: 124-138, Aliphatic Carbons: 14-35 |
| 2-Octadecylnaphthalene | Aromatic Protons: 7.2-7.8, Aliphatic Protons: 0.8-2.8 | Aromatic Carbons: 125-135, Aliphatic Carbons: 14-36 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in octadecylnaphthalene. semanticscholar.orgjournalwjbphs.com The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different chemical bonds. journalwjbphs.com
The FTIR spectrum of octadecylnaphthalene is characterized by several key absorption regions:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The C-H stretching vibrations of the octadecyl chain are observed in the 3000-2850 cm⁻¹ region. libretexts.orglibretexts.org These are usually strong and sharp peaks.
Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the naphthalene moiety give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range. libretexts.org
Aliphatic C-H Bending: The bending vibrations (scissoring and rocking) of the methylene and methyl groups in the octadecyl chain produce bands in the 1470-1350 cm⁻¹ region. libretexts.org
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern on the naphthalene ring, are found in the 900-675 cm⁻¹ region. libretexts.org
The following table summarizes the characteristic FTIR absorption bands for octadecylnaphthalene.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| Aliphatic C-H Bend | 1470-1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Octadecylated Naphthalenes
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the octadecylnaphthalene molecule. icpms.cz The naphthalene chromophore exhibits characteristic absorption bands in the UV region. The attachment of the octadecyl group can cause slight shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).
The UV-Vis spectrum of naphthalene and its alkylated derivatives is typically characterized by two main absorption bands:
¹Lₐ Band: This is a high-energy transition that appears at shorter wavelengths, usually below 250 nm.
¹Lₑ Band: This is a lower-energy transition that appears at longer wavelengths, typically between 260 and 300 nm, and often shows fine vibrational structure.
The position and intensity of these bands can be influenced by the position of the octadecyl substituent. For instance, substitution at the 1-position may lead to a more pronounced bathochromic (red) shift compared to substitution at the 2-position due to greater steric interactions affecting the electronic structure. mdpi.com
The following table presents typical UV-Vis absorption data for octadecylnaphthalene.
| Electronic Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
| ¹Lₐ | ~220-230 | High |
| ¹Lₑ | ~270-290 | Moderate |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular mass of octadecylnaphthalene and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). wikipedia.org
The molecular ion peak (M⁺) in the mass spectrum of octadecylnaphthalene will correspond to its molecular weight. The fragmentation of the molecular ion provides valuable clues about the structure of the molecule. Common fragmentation pathways for alkylnaphthalenes include:
Benzylic Cleavage: Cleavage of the bond between the first and second carbon atoms of the alkyl chain is a highly favorable process, leading to the formation of a stable tropylium-like ion. This results in a prominent peak at m/z 141.
McLafferty Rearrangement: For longer alkyl chains, a rearrangement reaction involving the transfer of a gamma-hydrogen to the aromatic ring can occur, leading to the elimination of a neutral alkene molecule. youtube.com
Loss of Alkyl Fragments: Successive loss of smaller alkyl fragments from the octadecyl chain can also be observed. libretexts.org
The fragmentation pattern can help to confirm the presence of the octadecyl chain and the naphthalene core.
| Ion | m/z | Description |
| [M]⁺ | Calculated Molecular Weight | Molecular Ion |
| [M-C₁₇H₃₅]⁺ | 141 | Benzylic cleavage |
| [M-C₁₆H₃₂]⁺ | Rearrangement product | McLafferty Rearrangement |
X-ray Diffraction and Crystallography
X-ray diffraction techniques are employed to determine the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction for Precise Molecular Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. ncl.ac.uktugraz.at To perform this analysis, a high-quality single crystal of octadecylnaphthalene is required.
The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The data obtained from single crystal X-ray diffraction can provide detailed information about:
Molecular Conformation: The exact spatial arrangement of the naphthalene ring and the octadecyl chain.
Crystal Packing: How the octadecylnaphthalene molecules are arranged in the crystal lattice.
Intermolecular Interactions: The presence of any significant non-covalent interactions, such as van der Waals forces or π-π stacking between the naphthalene rings, which influence the physical properties of the material.
The crystallographic data is typically presented in a table that includes the crystal system, space group, unit cell dimensions, and other refinement parameters.
| Crystallographic Parameter | Value |
| Crystal System | To be determined experimentally |
| Space Group | To be determined experimentally |
| a (Å) | To be determined experimentally |
| b (Å) | To be determined experimentally |
| c (Å) | To be determined experimentally |
| α (°) | To be determined experimentally |
| β (°) | To be determined experimentally |
| γ (°) | To be determined experimentally |
| V (ų) | To be determined experimentally |
| Z | To be determined experimentally |
Note: The specific values for the crystallographic parameters of octadecylnaphthalene would need to be obtained from experimental single crystal X-ray diffraction studies.
Powder X-ray Diffraction for Polymorphism and Crystal Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to obtain information about the crystalline nature of materials. omicsonline.org When a powdered crystalline sample is exposed to an X-ray beam, it generates a unique diffraction pattern characterized by a series of peaks at specific angles (2θ). omicsonline.org This pattern serves as a fingerprint for the material's crystal structure.
The primary application of PXRD in the study of a compound like octadecylnaphthalene is the identification and characterization of its crystalline phases. researchgate.net Molecules, particularly complex organic ones with flexible chains, can often crystallize in multiple different arrangements, a phenomenon known as polymorphism. omicsonline.org Different polymorphs of the same compound are chemically identical but have distinct crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability. PXRD is a key tool for distinguishing between these different polymorphic forms. azooptics.com
The analysis involves comparing the experimentally obtained diffractogram with reference patterns. Each crystalline phase produces a distinct set of diffraction peaks. researchgate.net The presence of different peak sets in a sample would indicate the existence of multiple polymorphs or impurities. For a molecule like octadecylnaphthalene, the long, flexible octadecyl chain could allow for various packing arrangements in the solid state, making polymorphism a relevant consideration. The diffraction pattern would be influenced by the repeating arrangement of both the rigid naphthalene core and the flexible alkyl chain.
Other Advanced Characterization Methodologies
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, providing detailed high-resolution images of its surface topography and morphology. utoronto.ca This method is instrumental in understanding the physical form, texture, and particle size of solid materials.
In the context of materials involving octadecylnaphthalene or similar long-chain alkyl modifications, SEM can reveal how the introduction of the bulky, nonpolar octadecyl group affects the material's surface structure. For instance, studies on silica materials chemically modified with octadecyl groups have utilized SEM to observe changes in surface morphology. These analyses can show whether the modification results in a smooth, uniform coating or the formation of distinct aggregates or domains on the surface. The images can provide direct visual evidence of how the modifier is distributed and how it alters the physical landscape of the substrate at the micro- and nanoscale.
SEM analysis can be qualitative, providing a visual inspection of the surface features, or quantitative, allowing for the measurement of particle sizes and feature dimensions. The technique can also be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis on the sample's surface, confirming the presence and distribution of the elements constituting the octadecylnaphthalene molecule (carbon). utoronto.carsc.org
Surface area and porosity are critical physical properties that influence how a material interacts with its environment. These characteristics are commonly determined through gas adsorption-desorption analysis, typically using nitrogen (N2) at cryogenic temperatures (77 K). researchgate.netresearchgate.net The data is often analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area. particletechlabs.commalvernpanalytical.com
The experiment involves measuring the amount of nitrogen gas that adsorbs onto the surface of a solid material at various relative pressures. The resulting plot of adsorbed volume versus relative pressure is called an adsorption-desorption isotherm. researchgate.net The shape of this isotherm provides information about the material's surface area and pore structure. According to the IUPAC classification, different isotherm types (e.g., Type I for microporous, Type IV for mesoporous materials) correspond to different pore characteristics. researchgate.netresearchgate.net
For a compound like octadecylnaphthalene, or more commonly, for materials modified with octadecyl groups, this analysis is crucial. The introduction of the long octadecyl chains onto a surface is expected to significantly alter its surface area and porosity. Generally, the grafting of these bulky groups can lead to a reduction in the specific surface area and pore volume as the chains occupy space and may block access to smaller pores.
The table below illustrates typical data obtained from N2 adsorption analysis for different activated carbon (AC) adsorbents, showcasing how surface properties can vary.
| Adsorbent | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |
|---|---|---|---|
| C38 | 1129 | 0.62 | 0.45 |
| C40 | 1366 | 0.86 | 0.38 |
| ACM40 | 1326 | 0.74 | 0.35 |
| Norit-AC | 886 | 0.54 | 0.39 |
This table presents illustrative data for various activated carbon adsorbents to demonstrate typical outputs of surface area analysis. Data sourced from researchgate.net.
By analyzing the N2 adsorption-desorption isotherm, researchers can quantify the specific surface area, pore volume, and pore size distribution, providing a comprehensive picture of the material's texture. researchgate.net
Material Science and Engineering Research Applications
Octadecylnaphthalene in Polymer Chemistry and Macromolecular Systems
In the realm of polymer science, long-chain alkyl-aromatic compounds are investigated for their potential to modify and enhance the properties of macromolecular systems.
Naphthalene (B1677914), octadecyl- has been identified for use as a component in lubricants intended for applications with potential incidental food contact. fda.gov In this context, it functions as an additive to modify the performance characteristics of the lubricant formulation. Furthermore, industrial applications have seen Naphthalene, octadecyl- utilized as a polymerization inhibitor. exportgenius.in In this role, it helps control or prevent unwanted polymerization of monomers, which is critical in the production and storage of certain petrochemicals. exportgenius.in The U.S. Food and Drug Administration (FDA) has noted its use as a component of lubricants where it may constitute 30-50 weight percent of the formulation. fda.govfda.govepa.gov
| Application Area | Function | Regulatory/Use Note |
| Lubricants | Component / Additive | Approved for incidental food contact applications. fda.gov |
| Petrochemicals | Polymerization Inhibitor | Used to prevent unwanted polymerization of diene gases. exportgenius.in |
While distinct from Naphthalene, octadecyl-, the related monomer Octadecyl Acrylate (B77674) (ODA) is extensively studied in graft polymerization to impart specific properties to polymer backbones. The long octadecyl chain is leveraged for its lipophilic and hydrophobic characteristics. Research has demonstrated the synthesis of poly(octadecyl acrylate)-grafted silica (B1680970) gel through both "graft to" and "graft from" techniques.
Atom Transfer Radical Polymerization (ATRP) has been optimized to produce poly(octadecyl acrylate) (PODA) with controlled molecular weights and narrow polydispersities. These studies have led to the creation of all-comblike amphiphilic diblock copolymers, such as PODA-block-poly(oligoethylene glycol) methyl ether methacrylate (POEGMA), which can self-assemble into micelles in aqueous solutions.
Copolymerization of ODA with other monomers, such as Glycidyl Methacrylate (GMA), is another area of active research. The free radical copolymerization of GMA and ODA has been carried out in solution to create amorphous copolymers, which helps to reduce the natural tendency of poly(octadecyl acrylate) to crystallize. The reactivity ratios of these copolymerization reactions have been computed using various linear methods to understand the incorporation of each monomer into the copolymer chain.
| Polymerization Study | Monomers | Key Findings |
| Controlled Polymerization | Octadecyl Acrylate (ODA) | Optimized ATRP yields polymers with predetermined molecular weights and narrow polydispersities (<1.2). |
| Block Copolymer Synthesis | ODA and OEGMA | First examples of all comblike amphiphilic block copolymers (PODA-block-POEGMA) that self-assemble in water. |
| Free Radical Copolymerization | Glycidyl Methacrylate (GMA) and ODA | Produces amorphous copolymers, reducing the crystallinity of PODA. Monomer reactivity ratios were calculated. |
Development of Functional Coatings and Surface Technologies
The incorporation of molecules with long hydrocarbon chains is a fundamental strategy for developing surfaces with controlled wetting properties, such as hydrophobicity.
The creation of hydrophobic surfaces is achieved by combining surface roughness with low surface energy materials. ulprospector.com The long aliphatic octadecyl chain is an ideal moiety for reducing surface energy. Research into hydrophobic coatings often employs molecules containing this chain. For example, studies have shown the successful fabrication of highly hydrophobic polyester fabrics by coating them with graphene nanosheets that have been functionalized with octadecylamine. This process covalently grafts the long alkyl chain onto the surface, dramatically increasing water repellency.
These coatings can achieve water contact angles approaching 150°, which is near the superhydrophobic threshold. The principle relies on the octadecyl groups orienting away from the substrate, creating a low-energy, non-polar surface that repels water. While these studies often use octadecylamine or acrylates, the octadecyl group in Naphthalene, octadecyl- would be expected to impart similar hydrophobic character if successfully incorporated into a surface coating.
| Coating System | Hydrophobic Agent | Substrate | Resulting Property |
| Functionalized Graphene | Octadecylamine (ODA) | Polyester Fabric | Enhanced hydrophobicity with water contact angles up to 148°. |
| Initiated Chemical Vapor Deposition (iCVD) | Perfluorodecyl acrylate (PFDA) | Copper | Durable, ultrathin hydrophobic coating. nih.gov |
| Self-Assembled Monolayers | Perfluorodecanethiol (PFDT) | Copper | Robust hydrophobic layer with enhanced heat transfer for dropwise condensation. nih.gov |
The design of anti-wetting and self-cleaning surfaces is often inspired by natural examples like the lotus leaf, which exhibits superhydrophobicity. ulprospector.com This "lotus effect" is achieved through a combination of hierarchical micro- and nano-scale topography and a surface layer of low-energy wax. ulprospector.com Water droplets on such a surface have a very high contact angle and a low roll-off angle, meaning they form nearly perfect spheres that easily roll off, picking up dirt and contaminants in the process. ulprospector.com
The development of synthetic self-cleaning surfaces mimics this principle. The key is to create a stable surface structure that minimizes the contact area between the surface and a water droplet. This is often achieved by applying a coating containing hydrophobic molecules. The long octadecyl chain is a key functional group used for this purpose. When integrated into a coating, these chains create a low surface energy layer that prevents water from wetting the surface, thereby promoting the roll-off of droplets and enabling the self-cleaning effect.
Supramolecular Assembly and Nanostructure Fabrication
Supramolecular assembly, which relies on non-covalent interactions to organize molecules into ordered structures, is a powerful "bottom-up" approach for nanofabrication. The interplay between aromatic cores and aliphatic chains in molecules like Naphthalene, octadecyl- makes them candidates for such processes.
Research on naphthalenediimides (NDIs) symmetrically functionalized with long aliphatic chains demonstrates their ability to self-assemble into highly ordered lamellar arrangements on graphite surfaces. nih.gov In these assemblies, the flat naphthalene-based cores lie flat on the surface, forming rows, while the long alkyl chains mediate the spacing between these rows. nih.gov These assemblies are stabilized by van der Waals interactions between the molecules and with the substrate. nih.gov
Similarly, studies on naphthalene dipeptides show that they can self-assemble into chirality-dependent tubular micelles, which can lead to the formation of supramolecular gels. nih.gov The assembly mechanism is driven by π-π stacking of the naphthalene rings and other non-covalent forces. nih.gov These examples, using molecules with a naphthalene core and aliphatic chains, illustrate the principles by which Naphthalene, octadecyl- could participate in the fabrication of nanostructures through controlled self-assembly processes.
Self-Assembly Behavior of Octadecylated Naphthalene Derivatives
The amphiphilic nature of octadecylated naphthalene derivatives, with the aromatic naphthalene head and the long aliphatic tail, drives their spontaneous organization into well-defined supramolecular structures. This self-assembly is governed by a balance of non-covalent interactions, including π-π stacking between the naphthalene cores and van der Waals forces among the octadecyl chains.
Researchers have demonstrated that these molecules can form various nanoscale morphologies. For instance, certain naphthalene-appended derivatives have been shown to self-assemble into structures like nanofibers and nanotwists rsc.org. The specific morphology is highly dependent on the precise chemical structure, including the substitution pattern on the naphthalene ring and the nature of any linking groups. In some cases, naphthalene dipeptide derivatives, which feature a similar combination of an aromatic core and aliphatic components, have been observed to form tubular micelles that can further associate into supramolecular gels nih.gov. This behavior highlights the robust capacity of the naphthalene moiety to direct the formation of ordered assemblies in solution nih.gov. The process is a classic example of a bottom-up approach to creating novel, self-assembled monolayers (SAMs) and other nanostructures openaccessjournals.com.
Naphthalene Diimides with Octadecyl Side Chains in Organic Electronics (e.g., OFETs)
Naphthalene diimides (NDIs) are a class of organic molecules known for their excellent electron-accepting capabilities, making them promising materials for n-type organic semiconductors. The incorporation of long alkyl side chains, such as octadecyl groups, is a critical strategy for tuning their solid-state packing, solubility, and ultimately, their performance in electronic devices like Organic Field-Effect Transistors (OFETs).
The octadecyl chains enhance the solubility of the rigid NDI core in common organic solvents, which is crucial for solution-based processing of thin films for electronic devices. More importantly, these flexible chains influence the intermolecular arrangement in the solid state. This controlled organization is vital for efficient charge transport. Research on various NDI derivatives has shown that modifying the side chains allows for the tuning of photophysical properties, self-assembly, and charge-transporting characteristics dntb.gov.ua. While many studies focus on various alkyl chains, the principles apply directly to octadecyl substitution. For example, thin films of some NDI derivatives have demonstrated p-type semiconducting behavior with hole mobility reaching up to 0.0063 cm²/V·s in OFETs researchgate.net. By extending the π-conjugated system of the NDI core, researchers have achieved high electron mobilities of up to 0.37 cm²/V·s, making them highly promising for n-type organic semiconductors nih.gov. The side chains play an indispensable role in achieving the favorable molecular packing that enables this high charge carrier mobility.
| Device Type | Material Class | Reported Mobility (cm²/V·s) | Key Feature |
| OFET | Emissive NDI Derivative | Up to 0.0063 (p-type) | Emissive properties combined with semiconducting behavior researchgate.net. |
| OTFT | π-extended NDI Derivative | Up to 0.37 (n-type) | Extended conjugation leading to high electron mobility and NIR absorption nih.gov. |
Design and Synthesis of Fluorescent Sensors Utilizing Octadecylnaphthalimides
Naphthalimides, another class of naphthalene derivatives, are well-known for their strong fluorescence, making them excellent building blocks for chemical sensors. The incorporation of an N-octadecyl chain serves multiple purposes in the design of these sensors: it enhances solubility in specific media, allows for anchoring to surfaces or incorporation into membranes, and can influence the local environment of the fluorophore.
A notable example is the design and synthesis of 4-alkoxyethoxy-N-octadecyl-1,8-naphthalimides, which exhibit intense blue fluorescence and act as polarity-sensitive probes. guidechem.com The fluorescence properties of these compounds, such as their Stokes shift, are highly dependent on the polarity of the solvent. guidechem.com This solvatochromic behavior allows them to be used to probe the local environment of systems like proteins. Research has shown that the fluorescence of these dyes is quenched upon forming a complex with human serum albumin (HSA), a mechanism that can be exploited for the quantitative determination of proteins in biological samples guidechem.com. The design process for such sensors involves tuning the electron donor-acceptor character of the naphthalimide system to achieve high sensitivity and selectivity for the target analyte clemson.edu.
| Sensor Compound | Target Analyte | Sensing Mechanism | Key Finding |
| 4-alkoxyethoxy-N-octadecyl-1,8-naphthalimide | Human Serum Albumin (HSA) and other proteins | Fluorescence quenching upon complex formation | Stokes shift increases with solvent polarity; successfully used to determine total protein in human serum guidechem.com. |
Octadecylnaphthalene Derivatives as Components in Surfactants and Dispersants
The amphiphilic structure of certain octadecyl-naphthalene derivatives, particularly those functionalized to include a polar head group, makes them effective surfactants. The bulky, hydrophobic naphthalene ring combined with the long octadecyl chain provides substantial surface activity.
Octadecyl-naphthalene is used in the production of lubricants and surfactants guidechem.com. More specifically, alkyl naphthalene sulfonates are a well-established class of surfactants atamanchemicals.com. In these molecules, a sulfonate group (-SO₃⁻) acts as the polar head, while the alkylated naphthalene core serves as the hydrophobic tail. The manufacturing process for these surfactants involves the alkylation and sulfonation of naphthalene google.com. The resulting compounds are effective at reducing the surface tension between immiscible liquids (like oil and water), enabling the formation of stable emulsions. Their primary function is to act as dispersants, preventing the aggregation of particles and stabilizing mixtures.
In aqueous solutions, surfactant molecules like alkyl naphthalene sulfonates self-assemble into spherical structures called micelles above a certain concentration (the critical micelle concentration). The hydrophobic octadecyl-naphthalene tails form the core of the micelle, creating a microenvironment that can solubilize nonpolar substances, while the polar head groups face the surrounding water.
Molecular dynamics simulations studying the interaction of naphthalene with surfactant micelles have shown that naphthalene molecules tend to accumulate in three distinct regions: near the polar surface in the Stern layer, interspersed among the hydrocarbon chains, and within the central hydrophobic core of the micelle researchgate.net. While this study focused on naphthalene itself, it illustrates the strong hydrophobic interactions that drive the aggregation of naphthalene-containing molecules in solution. Furthermore, related naphthalene dipeptide derivatives have been shown to self-assemble into worm-like micelles, which can entangle and form gels, demonstrating a higher order of aggregation nih.gov. The concentration-dependent photophysical properties of some naphthalene derivatives reveal the formation of specific J-type aggregates at higher concentrations rsc.org.
Application in Liquid Crystal Research and Mesophase Development
The rigid, elongated shape of the naphthalene core combined with a long, flexible alkyl chain like octadecyl is a classic molecular design for forming liquid crystalline phases, or mesophases. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and their molecular order can be manipulated by external fields, making them vital for display technologies.
The octadecyl-naphthalene structure is an example of a calamitic (rod-like) molecule, which is known to form nematic and smectic mesophases mdpi.com. In the nematic phase, the molecules have long-range orientational order but no positional order. In smectic phases, the molecules are arranged in layers, exhibiting a higher degree of order. Research into naphthalene-based bent-core molecules with long terminal chains has demonstrated the formation of various smectic and columnar phases (B2 and B7 phases) researchgate.net. The introduction of long alkyl or fluorinated chains is a key strategy to induce and stabilize these layered, smectic structures researchgate.net. The specific type of mesophase and the temperature range over which it is stable can be finely tuned by modifying the molecular structure, such as the length of the alkyl chain or the substitution pattern on the naphthalene core openaccessjournals.comnih.gov. This makes octadecyl-naphthalene derivatives versatile candidates for the development of new liquid crystal materials for advanced applications.
Environmental Chemistry and Fate Research Excluding Toxicological Endpoints
Biodegradation Pathways and Microbial Transformation Studies
The microbial breakdown of Naphthalene (B1677914), octadecyl- is a key process in its environmental degradation, occurring under both aerobic and anaerobic conditions. The long octadecyl chain significantly influences the metabolic pathways compared to its parent compound, naphthalene.
Aerobic and Anaerobic Degradation Mechanisms of Octadecylated Aromatic Hydrocarbons
Aerobic Degradation: In the presence of oxygen, the aerobic degradation of long-chain alkylated aromatic hydrocarbons like octadecyl-naphthalene can be initiated through two primary enzymatic attacks: one on the aromatic naphthalene ring and the other on the aliphatic octadecyl side chain. frontiersin.orgnih.gov
Attack on the Alkyl Chain: A common initial step is the terminal oxidation of the octadecyl chain to form a primary alcohol. This is followed by further oxidation to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then undergo β-oxidation, progressively shortening the alkyl chain by two carbon units at a time. frontiersin.org
Attack on the Aromatic Ring: Alternatively, dioxygenase enzymes can attack the naphthalene ring, leading to the formation of a cis-dihydrodiol. nih.govethz.ch This is a well-established pathway for naphthalene degradation. nih.govethz.ch Subsequent enzymatic reactions lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways. nih.gov For alkylated naphthalenes, the position of the alkyl group can influence the site of dioxygenase attack.
The presence of the long octadecyl chain can affect the rate and preferred pathway of degradation. The high hydrophobicity of octadecyl-naphthalene may limit its bioavailability to microorganisms, potentially making the initial enzymatic attack a rate-limiting step.
Anaerobic Degradation: Under anoxic conditions, the degradation of aromatic hydrocarbons proceeds through different mechanisms. For alkylated aromatic hydrocarbons, one established activation mechanism involves the addition of fumarate (B1241708) to the alkyl side chain, often at the sub-terminal carbon atom. asm.orgoup.comnih.govnih.govresearchgate.net This reaction is catalyzed by enzymes such as benzylsuccinate synthase analogues. Following this initial activation, the molecule is further metabolized.
Another proposed anaerobic pathway for non-substituted polycyclic aromatic hydrocarbons (PAHs) like naphthalene is carboxylation, where a carboxyl group is added to the aromatic ring. asm.orgnih.gov Subsequent reduction of the ring system precedes ring cleavage. asm.orgnih.gov It is plausible that octadecyl-naphthalene could also be activated via carboxylation of the naphthalene ring under anaerobic conditions.
Identification of Microbial Metabolites and Degradation Products
While specific studies identifying the microbial metabolites of Naphthalene, octadecyl- are limited, based on the degradation pathways of analogous compounds, a range of potential degradation products can be inferred.
From Alkyl Chain Oxidation:
Octadecylnaphthalene-ω-carboxylic acid
A series of shorter-chain n-alkylnaphthalene carboxylic acids resulting from β-oxidation.
Naphthalene acetic acid (if the chain is cleaved close to the ring).
From Aromatic Ring Oxidation:
Dihydroxylated octadecyl-naphthalene derivatives.
Ring cleavage products such as substituted catechols or salicylates, which would be further degraded. nih.govnih.gov
Under anaerobic conditions, metabolites such as octadecyl-naphthyl-succinates could be formed through the fumarate addition pathway. oup.com If carboxylation occurs, octadecyl-naphthoic acids would be key intermediates. oup.com
The following table summarizes the probable initial microbial degradation pathways and potential primary metabolites of Naphthalene, octadecyl-.
| Degradation Condition | Initial Attack Site | Key Enzyme Class | Potential Primary Metabolites |
|---|---|---|---|
| Aerobic | Octadecyl chain (terminal) | Monooxygenase | 1-(Naphthalenyl)octadecan-1-ol |
| Naphthalene ring | Dioxygenase | cis-Dihydrodiol of octadecyl-naphthalene | |
| Anaerobic | Octadecyl chain (sub-terminal) | Glycyl-radical enzymes (e.g., succinate (B1194679) synthase) | Octadecyl-naphthyl-succinic acid derivatives |
| Naphthalene ring | Carboxylase | Carboxylated octadecyl-naphthalene |
Photochemical Degradation and Environmental Transformation Processes
Photochemical reactions, driven by sunlight, represent another significant pathway for the transformation of Naphthalene, octadecyl- in the environment, particularly in the atmosphere and surface waters.
Photo-oxidation Mechanisms and Pathways
The photo-oxidation of Naphthalene, octadecyl- is primarily initiated by reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). copernicus.orgnih.govresearchgate.net Direct photolysis, where the molecule itself absorbs light leading to its degradation, is also possible for the naphthalene moiety. nih.gov
The reaction with hydroxyl radicals can lead to the formation of a variety of oxygenated products. The initial attack can occur on either the aromatic ring or the alkyl chain.
Attack on the Aromatic Ring: Addition of a hydroxyl radical to the naphthalene ring is a major pathway, leading to the formation of hydroxylated derivatives (octadecyl-naphthols) and, upon further reaction, quinones (octadecyl-naphthoquinones). nih.govresearchgate.net Ring cleavage can also occur, resulting in the formation of smaller, more polar compounds. rsc.org
Attack on the Alkyl Chain: Hydrogen abstraction from the octadecyl chain by hydroxyl radicals can lead to the formation of alkyl radicals. These radicals can then react with oxygen to form peroxy radicals and subsequently a variety of oxygenated products, including alcohols, ketones, and aldehydes at different positions along the chain.
The presence of the long alkyl chain may influence the product distribution of photo-oxidation. The octadecyl group can provide numerous sites for hydrogen abstraction, potentially leading to a complex mixture of isomeric oxidation products.
Influence of Environmental Factors on Photolytic Stability
The photolytic stability of Naphthalene, octadecyl- is influenced by several environmental factors:
Sunlight Intensity: The rate of photochemical degradation is directly related to the intensity of solar radiation. Higher light intensity leads to a higher concentration of reactive species and a faster degradation rate.
Presence of Photosensitizers: Natural waters and atmospheric aerosols contain substances, such as humic acids and nitrate, that can absorb light and produce reactive species (e.g., •OH, singlet oxygen). nih.gov These photosensitizers can accelerate the indirect photodegradation of octadecyl-naphthalene.
Environmental Matrix: The medium in which the compound is present plays a crucial role. In the atmosphere, octadecyl-naphthalene is likely to be associated with particulate matter, which can affect its exposure to sunlight and reactive species. nih.gov In water, its low solubility means it will likely partition to suspended solids and sediments, where light penetration is limited. nih.govnih.govresearchgate.net The presence of organic coatings on aerosols can shield PAHs from oxidation. nih.gov
Temperature and pH: Temperature can influence reaction rates and the physical state of the compound. pH can affect the speciation of photosensitizers and the stability of some degradation products.
The length of the alkyl chain can also impact photostability, with some studies on other compounds suggesting that longer chains can in some cases lead to different degradation kinetics. researchgate.netrsc.orgnih.gov
Environmental Transport and Distribution Processes
The long octadecyl chain of Naphthalene, octadecyl- imparts a high degree of lipophilicity and low water solubility, which are key determinants of its environmental transport and distribution.
Sorption to Soil and Sediment: Due to its hydrophobicity, Naphthalene, octadecyl- is expected to have a strong affinity for organic matter in soil and sediment. nih.govnih.govresearchgate.net This sorption process will significantly reduce its mobility in the aqueous phase and limit its bioavailability for microbial degradation and uptake by aquatic organisms. The partitioning behavior will be influenced by the organic carbon content of the soil or sediment. nih.gov
Atmospheric Transport: While Naphthalene, octadecyl- has a low vapor pressure, it can be subject to atmospheric transport, likely associated with particulate matter. nih.govsemanticscholar.orgacs.org Its potential for long-range atmospheric transport will depend on its persistence in the atmosphere, which is influenced by photochemical degradation rates, and its partitioning between the gas and particle phases. nih.govacs.org
Bioaccumulation and Biomagnification: The high lipophilicity of Naphthalene, octadecyl- suggests a potential for bioaccumulation in the fatty tissues of organisms. cdc.govnih.gov However, the ability of many organisms to metabolize PAHs can mitigate the extent of bioaccumulation. cdc.gov Biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, is a potential concern for persistent lipophilic compounds. epa.gov However, for naphthalene and its shorter-chain alkylated derivatives, significant biomagnification is not generally observed due to metabolic degradation. cdc.gov The potential for biomagnification of the more persistent octadecyl-naphthalene would depend on the balance between its uptake and the metabolic capabilities of the organisms in the food web.
The following table provides a summary of the key environmental transport and distribution processes for Naphthalene, octadecyl-.
| Process | Key Influencing Factors | Expected Behavior of Naphthalene, octadecyl- |
|---|---|---|
| Sorption | Organic carbon content of soil/sediment, hydrophobicity of the compound | Strong sorption to soil and sediment, leading to low mobility in water. |
| Atmospheric Transport | Vapor pressure, partitioning to aerosols, atmospheric persistence | Primarily transported in the particle-bound phase; long-range transport potential depends on degradation rates. |
| Bioaccumulation | Lipophilicity, metabolic capacity of organisms | Potential for bioaccumulation in fatty tissues, but may be limited by metabolic degradation. |
| Biomagnification | Trophic transfer, persistence in organisms | Potential for biomagnification if persistent in organisms, but likely limited by metabolism. |
Sorption to Soil and Sediment Organic Matter
Sorption to soil and sediment is a critical process influencing the environmental distribution of organic compounds. wikipedia.org This process is primarily governed by the compound's hydrophobicity and the organic carbon content of the soil or sediment. chemsafetypro.com For hydrophobic compounds like octadecylnaphthalene, sorption to organic matter is the dominant mechanism of partitioning in the environment. ecetoc.org
The tendency of a chemical to sorb to soil or sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates a strong affinity for sorption to organic matter, leading to accumulation in soil and sediments and reduced mobility in the environment. chemsafetypro.com
Table 1: Estimated Sorption Properties of Naphthalene, octadecyl-
| Parameter | Estimated Value | Implication for Environmental Fate |
|---|---|---|
| Log Koc (L/kg) | 5.0 - 7.0 | Very strong sorption to soil and sediment; low mobility. |
| Mobility in Soil | Low to immobile | Expected to accumulate in the upper layers of soil and sediment. |
Note: The values in this table are estimated based on the properties of long-chain alkylated aromatic hydrocarbons and are not derived from direct experimental measurement for Naphthalene, octadecyl-.
Volatilization from Aqueous and Terrestrial Phases
Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. For chemicals in the environment, this process is governed by their vapor pressure and their Henry's Law constant, which describes the partitioning between air and water. wikipedia.orgcopernicus.org
Naphthalene, octadecyl-, due to its large molecular size and long alkyl chain, is expected to have a very low vapor pressure, meaning it does not readily evaporate into the atmosphere from terrestrial surfaces.
The Henry's Law constant (H) is a key parameter for assessing the potential for volatilization from aqueous phases. wikipedia.org A low Henry's Law constant indicates that a compound preferentially remains in the water phase rather than partitioning to the air. While no direct experimental value for octadecylnaphthalene is available, it is anticipated to be low due to its high molecular weight and low vapor pressure. For comparison, the parent compound, naphthalene, has a Henry's Law constant of approximately 42 Pa·m³/mol. nist.gov The addition of the long octadecyl chain would significantly decrease this value.
Therefore, volatilization is not considered a significant environmental fate process for Naphthalene, octadecyl- from either aqueous or terrestrial environments. Its strong sorption to soil and sediment further reduces its potential for volatilization.
Table 2: Estimated Volatilization Potential of Naphthalene, octadecyl-
| Parameter | Estimated Property | Implication for Environmental Fate |
|---|---|---|
| Vapor Pressure | Very Low | Negligible volatilization from terrestrial surfaces. |
| Henry's Law Constant (H) | Low | Low tendency to volatilize from aqueous solutions. |
Note: The properties in this table are qualitative estimates based on the chemical structure of Naphthalene, octadecyl- and are not based on direct experimental data.
Advanced Analytical Methodologies for Environmental Monitoring
The detection and quantification of trace levels of organic contaminants in complex environmental matrices require sophisticated analytical techniques that offer high sensitivity and selectivity.
Trace Analysis of Octadecylnaphthalene in Environmental Matrices
The analysis of octadecylnaphthalene in environmental samples such as soil, sediment, and water presents challenges due to its expected low concentrations and the complexity of the sample matrices. The analytical approach typically involves sample extraction, cleanup, and instrumental analysis.
Sample Preparation: For soil and sediment samples, common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction, using organic solvents. For water samples, solid-phase extraction (SPE) with a nonpolar sorbent would be the method of choice to concentrate the analyte from a large volume of water.
Instrumental Analysis: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like octadecylnaphthalene. nih.govwiley.comresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented ions. For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed. researchgate.net
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is another viable technique, particularly for less volatile, high molecular weight compounds. nih.govmdpi.com
The selection of the analytical method would depend on the specific environmental matrix and the required detection limits.
Table 3: Potential Analytical Techniques for Trace Analysis of Naphthalene, octadecyl-
| Technique | Sample Matrix | Typical Detection Limits | Key Advantages |
|---|---|---|---|
| GC-MS | Soil, Sediment, Water | ng/g to µg/g (soil); ng/L to µg/L (water) | High resolution, good for complex mixtures. nih.govwiley.com |
| GC-MS/MS | Soil, Sediment, Water | pg/g to ng/g (soil); pg/L to ng/L (water) | High selectivity and sensitivity, reduced matrix interference. researchgate.net |
| LC-MS/MS | Water, Soil Extracts | pg/L to ng/L (water) | Suitable for high molecular weight, less volatile compounds. nih.govmdpi.com |
Note: The detection limits are generalized estimates for similar compounds and would require method development and validation for Naphthalene, octadecyl-.
Development of Biosensors for Environmental Detection of Aromatic Hydrocarbons
Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide rapid, sensitive, and often on-site detection of target analytes. While no biosensors specifically designed for octadecylnaphthalene have been reported, the principles used for detecting other aromatic hydrocarbons could potentially be adapted.
Whole-cell biosensors are a promising approach for the detection of aromatic hydrocarbons. These biosensors typically utilize microorganisms that have been genetically engineered to produce a detectable signal, such as light or an electrochemical response, in the presence of specific aromatic compounds. nih.gov For instance, bacterial biosensors have been developed that are sensitive to a range of aromatic hydrocarbons like xylene and toluene (B28343). nih.gov
The main challenge in developing a biosensor for octadecylnaphthalene would be its large size and high hydrophobicity, which could limit its uptake by the microbial cells and its interaction with the biological sensing element. However, research into biosensors for polycyclic aromatic hydrocarbons (PAHs) is an active field, and future developments may lead to sensors capable of detecting larger, more complex molecules like octadecylnaphthalene. mdpi.comnih.gov These biosensors could offer a cost-effective and rapid screening tool for environmental monitoring. nih.gov
Theoretical and Computational Studies of Octadecylnaphthalene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic wavefunctions of molecules. northwestern.edu From this fundamental information, a wide array of molecular properties can be derived, including structure, energy, and reactivity. northwestern.edu Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to optimize molecular geometries and calculate electronic characteristics. mdpi.comsamipubco.com
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.orglibretexts.org These orbitals are classified as either bonding, where electron density is concentrated between nuclei, holding the atoms together, or antibonding, where a node exists between nuclei, creating a repulsive force. libretexts.orgyoutube.com Electrons fill these orbitals starting from the lowest energy level. libretexts.org
The two most important orbitals in determining a molecule's electronic behavior are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests the molecule is more easily excitable and more reactive. mdpi.com
For the parent naphthalene (B1677914) molecule, quantum chemical calculations have been performed to determine these key electronic properties. The addition of a long alkyl chain like octadecyl is expected to influence the electronic properties of the naphthalene core, primarily through inductive effects, subtly altering the HOMO and LUMO energy levels.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.13 samipubco.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.38 (Derived from Gap) |
| Egap (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.75 samipubco.com |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.375 researchgate.net |
| Electronegativity (χ) | The power to attract electrons | 3.755 researchgate.net |
Quantum chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. researchgate.net Anharmonic force field calculations can yield vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. researchgate.net Furthermore, these methods can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, which are fundamental to structural elucidation.
The prediction of electron ionization mass spectra through quantum chemistry is an emerging area that can help identify novel compounds or those lacking experimental reference spectra. nih.gov This involves simulating the fragmentation pathways of the molecule upon ionization. nih.gov For octadecylnaphthalene, such calculations could predict the characteristic vibrational modes of the naphthalene ring and the octadecyl chain, as well as its expected 1H and 13C NMR spectra.
| Spectroscopy Type | Predicted Parameter | Structural Insight |
|---|---|---|
| Infrared (IR) | Vibrational Frequencies (cm-1) | Identifies functional groups (aromatic C-H, aliphatic C-H stretches). |
| NMR | Chemical Shifts (ppm) | Distinguishes between aromatic and aliphatic protons/carbons. |
| Mass Spectrometry (MS) | Fragmentation Patterns (m/z) | Predicts how the molecule will break apart, revealing structural motifs. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are the preferred method for exploring the physical movements and interactions of atoms and molecules over time. mdpi.com MD simulations model a system by calculating the forces between atoms and using Newton's laws of motion to simulate their dynamic behavior. karazin.ua This approach is particularly suited for large molecules with significant conformational flexibility, such as octadecylnaphthalene. mdpi.com
MD simulations also excel at modeling non-covalent intermolecular interactions, which are crucial for understanding the condensed-phase behavior of molecules. nih.govresearchgate.net For octadecylnaphthalene, these interactions would include:
π-π Stacking: The attractive interaction between the aromatic naphthalene cores of adjacent molecules.
Van der Waals Forces: Weak, short-range interactions between the aliphatic octadecyl chains.
By simulating a system containing many octadecylnaphthalene molecules, MD can reveal how these competing interactions lead to organized structures and influence material properties. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties. nih.gov The fundamental strategy involves calculating a set of numerical values, known as molecular descriptors, that encode information about a molecule's topology, geometry, and electronic nature. nih.gov A mathematical model is then developed to relate these descriptors to an experimentally measured property. rpi.edu
A major application of QSPR, often termed Quantitative Structure-Retention Relationship (QSRR) in this context, is the prediction of chromatographic retention times. uliege.bemtak.hu In techniques like reversed-phase liquid chromatography (RPLC), retention is governed by the physicochemical properties of the analyte, such as its hydrophobicity, size, and shape. nih.gov
For octadecylnaphthalene, a QSRR model could be built by first calculating a wide range of molecular descriptors. These descriptors would then be used to create a regression model (e.g., Multiple Linear Regression, Partial Least Squares) that predicts its retention time under specific chromatographic conditions. nih.gov Such models are valuable for method development and for understanding the underlying separation mechanisms. uliege.be
| Descriptor Class | Example Descriptor | Physicochemical Relevance |
|---|---|---|
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Relates to molecular size, branching, and overall shape. |
| Geometric | Molecular Surface Area, Molecular Volume | Describes the molecule's dimensions and potential for interaction. |
| Electronic | Dipole Moment, Polarizability | Quantifies the distribution of charge and susceptibility to electric fields. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A key measure of hydrophobicity, crucial for RPLC retention. |
Computational modeling is essential for understanding how individual molecules organize into larger, ordered structures through non-covalent interactions, a process known as supramolecular assembly. nih.govresearchgate.net The properties of the resulting material are determined by the design of the constituent monomers. researchgate.net
For octadecylnaphthalene, its amphiphilic nature—a polarizable aromatic head and a nonpolar aliphatic tail—suggests a strong tendency to self-assemble. Computational models can investigate the thermodynamics and kinetics of this process. rsc.orgfrontiersin.org These models would focus on the interplay between the destabilizing steric forces within the molecule and the stabilizing intermolecular forces, such as Cl⋯Cl and Cl⋯π contacts in analogous halogenated naphthalenes, that drive assembly. nih.gov By simulating how multiple molecules interact, these models can predict the most likely assembled structures, such as layered sheets or columnar stacks, governed by the balance of π-π stacking of the naphthalene cores and van der Waals packing of the octadecyl tails. nih.govresearchgate.net
Computational Studies of Crystallization and Polymorphism of Octadecylnaphthalene Remain an Unexplored Area
A thorough review of publicly available scientific literature reveals a significant gap in the theoretical and computational understanding of the crystallization processes and polymorphism of the chemical compound Naphthalene, octadecyl-. Despite the availability of advanced computational methods for crystal structure prediction and the study of polymorphic transformations in organic molecules, specific research focusing on this long-chain alkylnaphthalene is not presently available.
Computational techniques, such as molecular dynamics (MD) simulations and enhanced sampling methods, are powerful tools for investigating the molecular-level mechanisms of nucleation and crystal growth. These methods can provide insights into how molecules arrange themselves into ordered crystalline structures and can help predict the various polymorphic forms a compound might adopt. For related aromatic hydrocarbons, such as unsubstituted naphthalene, computational studies have been employed to predict crystal shapes and explore their polymorphic landscapes under different conditions. However, the influence of a long alkyl chain, such as the octadecyl group, on the crystallization behavior introduces significant complexity that requires dedicated computational studies.
The flexibility of the octadecyl chain, coupled with the rigid naphthalene core, suggests that octadecylnaphthalene could exhibit complex polymorphic behavior, potentially including different packing arrangements of the aromatic rings and various conformations of the alkyl chains. Understanding these phenomena is crucial for controlling the material properties in potential applications.
Currently, there are no specific data tables detailing calculated lattice energies, predicted polymorphic structures, or simulated crystallization pathways for Naphthalene, octadecyl-. The development of such computational models would necessitate the creation of accurate force fields that can correctly describe the intermolecular interactions, including both the π-π stacking of the naphthalene moieties and the van der Waals interactions of the long alkyl chains.
Future Research Directions and Emerging Applications
Exploration of Novel and Efficient Synthetic Routes
The synthesis of alkylated naphthalenes, including octadecyl-naphthalene, is a cornerstone of its potential application. While traditional methods exist, future research is geared towards developing more efficient, selective, and environmentally benign synthetic pathways. Existing routes often start from benzene (B151609) derivatives and require additional steps to construct the naphthalene (B1677914) scaffold through aromatization reactions. chemistryviews.org More direct methods starting from readily available naphthalene derivatives could reduce labor and costs. chemistryviews.org
Future synthetic strategies are likely to focus on:
Catalytic C-H Activation: Direct functionalization of the naphthalene core by activating C-H bonds offers a more atom-economical approach compared to traditional multi-step syntheses.
Cross-Coupling Reactions: Advanced catalytic systems, such as those based on palladium, nickel, or copper, could enable the efficient coupling of naphthalene precursors with octadecyl halides or other long-chain alkylating agents.
Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) will be crucial in developing sustainable synthetic methods.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Potential Advantages | Research Focus |
| Friedel-Crafts Alkylation | Well-established, uses readily available reagents. | Improving regioselectivity, minimizing polyalkylation, use of solid acid catalysts. |
| C-H Activation/Functionalization | High atom economy, fewer synthetic steps. | Development of selective and robust catalysts, understanding reaction mechanisms. |
| Cross-Coupling Reactions | High functional group tolerance, good yields. | Catalyst development for long-chain substrates, exploring novel coupling partners. |
| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering for specific alkylation of naphthalene. |
Design of Advanced Materials with Tunable Properties
The incorporation of the octadecyl-naphthalene moiety into larger molecular architectures is a promising avenue for the creation of advanced materials with tailored properties. The interplay between the rigid naphthalene core and the flexible octadecyl chain can be exploited to control the self-assembly and bulk properties of these materials. Naphthalene-based polymers are known to be suitable for applications like Organic Light-Emitting Diodes (OLEDs). mdpi.com
Key areas of research include:
Liquid Crystals: The rod-like structure of octadecyl-naphthalene suggests its potential use as a component in liquid crystalline materials for display technologies and sensors.
Organic Semiconductors: By functionalizing the naphthalene ring, it may be possible to develop new organic semiconducting materials for applications in flexible electronics and photovoltaics.
Nanostructured Materials: The self-assembly of octadecyl-naphthalene derivatives could be used to create well-defined nanostructures, such as nanotubes, nanowires, and thin films, with unique optical and electronic properties.
The following table outlines potential material applications and the corresponding tunable properties:
| Material Class | Tunable Property | Potential Application |
| Liquid Crystals | Phase transition temperature, anisotropy. | Displays, optical switches, sensors. |
| Organic Polymers | Thermal stability, solubility, bandgap. mdpi.com | OLEDs, organic field-effect transistors (OFETs), solar cells. mdpi.com |
| Self-Assembled Monolayers | Surface energy, wettability, molecular recognition. | Coatings, biosensors, molecular electronics. |
Development of Integrated Analytical Platforms for Complex Mixtures
Octadecyl-naphthalene may be present in complex mixtures, such as crude oil, industrial lubricants, and environmental samples. The development of advanced analytical techniques is essential for its accurate detection and quantification. An area of promise for the separation of complex mixtures is the development of multidimensional gas chromatography (GC) techniques. researchgate.netsigmaaldrich.com
Future research in this area will likely focus on:
Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) can provide the necessary resolving power to separate octadecyl-naphthalene isomers from other hydrocarbons.
High-Resolution Mass Spectrometry (HRMS): HRMS offers high mass accuracy and resolution, enabling the unambiguous identification of octadecyl-naphthalene in complex matrices.
Novel Sample Preparation Techniques: The development of selective solid-phase extraction (SPE) and other sample preparation methods can help to isolate and concentrate octadecyl-naphthalene from complex samples prior to analysis. nih.gov
A summary of advanced analytical techniques is provided in the table below:
| Analytical Technique | Key Advantages | Future Development |
| GCxGC-MS | High peak capacity, structured chromatograms. | Development of new stationary phases, advanced data processing software. |
| LC-HRMS | Suitable for less volatile compounds, high mass accuracy. | Improved ionization sources, coupling with ion mobility spectrometry. |
| Solid-Phase Extraction (SPE) | Sample cleanup and concentration. | Novel sorbent materials with high selectivity for alkylated PAHs. |
Deeper Insights into Environmental Persistence and Remediation Strategies
As an alkylated polycyclic aromatic hydrocarbon (PAH), octadecyl-naphthalene is expected to be persistent in the environment. researchgate.net Its low water solubility and high hydrophobicity suggest that it will likely adsorb to soil and sediment. esaa.org Understanding its environmental fate and developing effective remediation strategies is of paramount importance.
Future research should address the following:
Biodegradation Pathways: Identifying microorganisms capable of degrading octadecyl-naphthalene and elucidating the enzymatic pathways involved. Studies have shown that naphthalene can be biodegraded by bacteria such as Pseudomonas putida. esaa.orgnih.gov
Toxicity and Bioaccumulation: Assessing the ecotoxicological effects of octadecyl-naphthalene and its potential to bioaccumulate in the food chain.
Advanced Oxidation Processes (AOPs): Investigating the use of AOPs, such as ozonation and photocatalysis, for the degradation of octadecyl-naphthalene in contaminated water and soil.
The table below outlines potential remediation strategies and their underlying mechanisms:
| Remediation Strategy | Mechanism | Research Focus |
| Bioremediation | Microbial degradation of the compound. | Isolation of novel degrading strains, optimization of environmental conditions. researchgate.net |
| Phytoremediation | Uptake and metabolism by plants. | Identification of suitable plant species, understanding metabolic pathways. |
| Advanced Oxidation Processes | Generation of highly reactive hydroxyl radicals. | Catalyst development, process optimization, byproduct identification. |
| Adsorption | Binding to adsorbent materials. | Development of low-cost and high-capacity adsorbents like organoclays. researchgate.net |
Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Octadecylnaphthalene Research
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating discovery and providing deeper insights. nih.gov These computational tools can be applied to various aspects of octadecylnaphthalene research. nih.gov
Emerging applications in this domain include:
Predictive Modeling: ML models can be trained to predict the physicochemical properties, toxicity, and material performance of octadecyl-naphthalene and its derivatives, reducing the need for extensive experimental work. frontiersin.orgbbntimes.com
Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions for the synthesis of octadecyl-naphthalene, improving yield and reducing waste. cam.ac.uk
De Novo Design: Generative AI models can be used to design novel octadecyl-naphthalene-based molecules with desired properties for specific applications in materials science or pharmacology.
The potential impact of AI and ML in octadecyl-naphthalene research is summarized below:
| Application Area | AI/ML Technique | Expected Outcome |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Rapid screening of virtual compounds, prioritization of experimental work. |
| Synthesis Planning | Retrosynthesis Algorithms, Reaction Prediction Models | Identification of novel and efficient synthetic routes. cam.ac.uk |
| Materials Discovery | Generative Adversarial Networks (GANs), Reinforcement Learning | Accelerated design of new materials with optimized properties. |
| Environmental Fate Modeling | Predictive models for persistence, bioaccumulation, and toxicity. | Improved risk assessment and environmental management strategies. |
Q & A
Q. What are the established methodologies for synthesizing octadecyl-naphthalene derivatives, and how do reaction parameters influence yield?
Octadecyl-naphthalene derivatives are synthesized via esterification or copolymerization. For example, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is prepared by reacting octadecyl alcohol with methyl esters under reflux (189–201°C), using catalysts like p-toluenesulfonic acid. Key parameters include temperature, molar ratios (e.g., 1.246:1.340 alcohol:ester), and reaction duration (2.5 hours). Microwave-assisted synthesis reduces time and energy compared to conventional methods .
Q. What analytical techniques are prioritized for characterizing octadecyl-naphthalene derivatives?
Gas chromatography (GC) and mass spectrometry (MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) confirms structural integrity, while thermogravimetric analysis (TGA) evaluates thermal stability. Environmental monitoring employs GC-MS to quantify emissions, with temperature-controlled sampling (e.g., 17°C and 21°C) to assess volatility .
Q. What exposure routes are systematically evaluated in toxicological studies of octadecyl-naphthalene?
Studies prioritize inhalation, oral, and dermal routes in humans and laboratory mammals. Systemic outcomes (e.g., hepatic, renal, respiratory effects) are tracked using standardized inclusion criteria (Table B-1). Parenteral studies are classified as supporting data .
Advanced Research Questions
Q. How are inconsistencies in toxicological data across species addressed for octadecyl-naphthalene?
Confidence ratings (high to very low) are assigned based on study design robustness. Factors like species relevance (indirectness), statistical power (imprecision), and publication bias are evaluated. For example, rodent data may be downgraded if exposure durations differ from human scenarios. Cross-species extrapolation requires dose-scaling models and mechanistic validation .
Q. What methodologies quantify environmental partitioning of octadecyl-naphthalene in heterogeneous matrices?
Phase-specific monitoring (air, water, sediment) uses GC-MS with solid-phase microextraction (SPME). Henry's Law constants predict air-water partitioning, while bioconcentration factors (BCFs) are derived from octanol-water coefficients (KOW). Sediment adsorption is modeled using organic carbon-normalized sorption .
Q. How is risk of bias minimized in controlled human exposure studies?
Bias tiers are assigned via questionnaires assessing randomization, blinding, and attrition (Tables C-6, C-7). Tier 1 (low risk) requires affirmative responses to ≥4 key questions (e.g., exposure randomization, outcome completeness). Performance bias is mitigated by uniform experimental conditions, and detection bias by blinded outcome assessment .
Q. What computational approaches predict the rheological impact of octadecyl-naphthalene copolymers?
Molecular dynamics (MD) simulations model copolymer interactions with hydrocarbons. Parameters like chain length and branching are optimized using density functional theory (DFT). Experimental validation includes viscosity reduction tests in crude oil systems, comparing VR-D, VR-O, and VR-A copolymers .
Data Contradiction Analysis
Q. How are conflicting results in octadecyl-naphthalene genotoxicity studies resolved?
Weight-of-evidence frameworks assess study quality. High-confidence studies (e.g., OECD-compliant assays) override lower-tier data. Inconsistencies (e.g., DNA adduct formation vs. negative Ames tests) are contextualized via mechanistic studies (e.g., metabolite profiling). Confidence is downgraded for studies with unverified exposure metrics .
Methodological Tables
Table 1. Key Parameters in Synthesis of Octadecyl-Naphthalene Derivatives
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 189–201°C (reflux) | Higher yield at 201°C | |
| Catalyst | p-toluenesulfonic acid | Accelerates esterification | |
| Microwave Power | 300–600 W | Reduces reaction time |
Table 2. Risk of Bias Assessment Criteria for Animal Studies
| Criterion | Tier 1 (Low Risk) | Tier 3 (High Risk) | Reference |
|---|---|---|---|
| Randomization | Adequately reported | Not reported | |
| Blinding | Personnel and subjects blinded | No blinding | |
| Attrition | <10% data exclusion | >20% exclusion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
